molecular formula C14H23N3O2 B2542533 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide CAS No. 2034228-01-6

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide

Cat. No.: B2542533
CAS No.: 2034228-01-6
M. Wt: 265.357
InChI Key: RYMDCVPOPIXHSN-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is a synthetic organic compound characterized by its unique molecular structure. This compound features a pyrazole ring, an oxane moiety, and a propanamide group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the oxane moiety via nucleophilic substitution. The final step involves the formation of the propanamide group through amidation reactions. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: This compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-3-yl}propanamide
  • 2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-5-yl}propanamide

Uniqueness

2,2-dimethyl-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}propanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the oxane moiety. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

2,2-dimethyl-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-14(2,3)13(18)16-11-8-15-17(9-11)10-12-6-4-5-7-19-12/h8-9,12H,4-7,10H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYMDCVPOPIXHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CN(N=C1)CC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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